tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride
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Overview
Description
tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride: is a chemical compound with the molecular formula C7H16ClNO3 . It is a derivative of propanoic acid, featuring a tert-butyl ester group, an amino group, and a hydroxyl group. This compound is often used in organic synthesis and research due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with tert-butyl acrylate and ammonia.
Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions, often in the presence of a catalyst to facilitate the addition of the amino group to the acrylate.
Purification: The resulting product is purified through crystallization or chromatography to obtain the pure compound.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors and automated systems to ensure consistent quality and yield. The process includes:
Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.
Continuous Monitoring: The reaction conditions are continuously monitored and adjusted to maintain optimal conditions.
Purification and Packaging: The final product is purified using industrial-scale chromatography and packaged for distribution.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.
Major Products Formed:
Oxidation: Formation of tert-butyl 3-oxo-2-hydroxypropanoate.
Reduction: Formation of tert-butyl 3-amino-2-hydroxypropanoate.
Substitution: Formation of various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride involves its interaction with specific molecular targets. The compound can:
Bind to Enzymes: Inhibit or activate enzymes by binding to their active sites.
Interact with Receptors: Modulate receptor activity by acting as an agonist or antagonist.
Affect Cellular Pathways: Influence cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
tert-Butyl 3-amino-2-hydroxypropanoate hydrochloride can be compared with similar compounds such as:
tert-Butyl 3-aminopropanoate hydrochloride: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
tert-Butyl 3-hydroxypropanoate: Lacks the amino group, limiting its use in biological applications.
tert-Butyl 2-amino-3-hydroxypropanoate hydrochloride: Has a different substitution pattern, affecting its reactivity and applications.
The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical synthesis and potential biological activity.
Properties
IUPAC Name |
tert-butyl 3-amino-2-hydroxypropanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3.ClH/c1-7(2,3)11-6(10)5(9)4-8;/h5,9H,4,8H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVMJDMUUHAQPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CN)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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